molecular formula C12H9NO2 B1584455 3-Cyano-6,7-dimethylchromone CAS No. 94978-86-6

3-Cyano-6,7-dimethylchromone

Cat. No.: B1584455
CAS No.: 94978-86-6
M. Wt: 199.2 g/mol
InChI Key: YBBAUISOAUXLKI-UHFFFAOYSA-N
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Description

3-Cyano-6,7-dimethylchromone: is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It is a derivative of chromone, characterized by the presence of a cyano group at the third position and two methyl groups at the sixth and seventh positions on the chromone ring. This compound is known for its pale yellow to yellow-beige crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-6,7-dimethylchromone can be synthesized from 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde . The synthesis involves the reaction of the aldehyde with a suitable cyanide source under specific conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyano-6,7-dimethylchromone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can participate in substitution reactions, where functional groups on the chromone ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Cyano-6,7-dimethylchromone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for designing new drugs with improved efficacy and safety profiles.

Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Cyano-6,7-dimethylchromone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 6,7-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile
  • 3-Cyano-6,8-dimethylchromone

Comparison: 3-Cyano-6,7-dimethylchromone is unique due to the specific positioning of the cyano and methyl groups on the chromone ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the cyano group at the third position enhances its reactivity and potential biological activity .

Properties

IUPAC Name

6,7-dimethyl-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBAUISOAUXLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352907
Record name 3-Cyano-6,7-dimethylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94978-86-6
Record name 3-Cyano-6,7-dimethylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-6,7-dimethylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-6,7-dimethylchromone
Reactant of Route 2
3-Cyano-6,7-dimethylchromone
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3-Cyano-6,7-dimethylchromone
Reactant of Route 4
3-Cyano-6,7-dimethylchromone
Reactant of Route 5
3-Cyano-6,7-dimethylchromone
Reactant of Route 6
3-Cyano-6,7-dimethylchromone

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